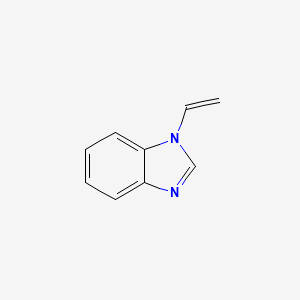

1-Vinyl-1H-benzimidazole

Description

BenchChem offers high-quality 1-Vinyl-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Vinyl-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h2-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBICSUODQLDGFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Vinyl 1h Benzimidazole and Its Analogs

Advanced Synthetic Approaches to 1-Vinyl-1H-benzimidazole Core Structures

The construction of the fundamental benzimidazole (B57391) framework, a prerequisite for 1-Vinyl-1H-benzimidazole, has been achieved through various innovative methods. These approaches aim to enhance efficiency, yield, and environmental compatibility.

Conventional Condensation Reactions for Benzimidazole Synthesis

The cornerstone of benzimidazole synthesis has traditionally been the condensation reaction of o-phenylenediamines with carboxylic acids or their derivatives. rsc.orgnih.gov This method, often referred to as the Phillips-Ladenburg reaction, typically requires elevated temperatures and acidic conditions. growingscience.com For instance, the reaction of o-phenylenediamine (B120857) with formic acid is a direct route to produce the parent benzimidazole. thieme-connect.com Another conventional approach involves the condensation of o-phenylenediamines with aldehydes, which proceeds via a benzimidazoline intermediate. growingscience.com While foundational, these methods can be limited by harsh reaction conditions and sometimes result in lower yields. researchgate.net

A notable synthesis of 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles involves the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine. This reaction can be performed in DMSO with a catalytic amount of trifluoroacetic acid (TFA) in an air atmosphere at 60–70 °C for one hour, yielding the product in up to 89% yield. thieme-connect.com This method highlights the direct incorporation of a vinyl-containing substituent onto the benzimidazole core.

| Reactants | Conditions | Product | Yield (%) |

| 1-Vinyl-1H-pyrrole-2-carbaldehydes, o-Phenylenediamine | 1% TFA, DMSO, 60-70 °C, 1 h | 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles | up to 89 |

| o-Phenylenediamine, Formic Acid | Heat, Acidic | Benzimidazole | - |

| o-Phenylenediamines, Aldehydes | Varies | 2-Substituted Benzimidazoles | - |

Microwave-Assisted Organic Synthesis (MAOS) for Benzimidazole Derivatives

To overcome the limitations of conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of benzimidazole derivatives. benthamdirect.comscilit.comarkat-usa.org This technique significantly reduces reaction times, often from hours to minutes, and frequently leads to higher product yields. arkat-usa.orgsciforum.net

One study demonstrated the synthesis of 2-aryl benzimidazoles by reacting o-phenylenediamine with various aromatic carboxylic acids under microwave irradiation, using ethyl acetate (B1210297) as a catalyst. sciforum.net This method proved to be significantly faster and produced higher yields compared to conventional heating. sciforum.net Another catalyst-free approach under microwave irradiation has also been developed, achieving yields of 94-98% in just 5 to 10 minutes. benthamdirect.comscilit.com The use of microwave technology not only accelerates the reaction but also aligns with the principles of green chemistry by often allowing for solvent-free conditions. arkat-usa.orgsciforum.net

| Reactants | Catalyst/Solvent | Conditions | Yield (%) | Reaction Time |

| o-Phenylenediamine, Aromatic Carboxylic Acids | Ethyl Acetate | Microwave | High | Minutes |

| o-Phenylenediamine, Various Reactants | Catalyst-Free | Microwave | 94-98 | 5-10 min |

| o-Phenylenediamine, Carboxylic Acid | Acidic Medium | Microwave | 80-95 | - |

One-Pot Multicomponent Reactions (MCRs) for Substituted Benzimidazoles

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like substituted benzimidazoles from simple starting materials in a single step. scispace.com These reactions are advantageous due to their operational simplicity and the structural diversity they can generate. researchgate.net

An example is the copper(I)-catalyzed one-pot, multicomponent reaction of aryl amines, aldehydes, and azides to form substituted benzimidazoles. organic-chemistry.org This process utilizes the in-situ generated N-aryl imine as a directing group. organic-chemistry.org Another strategy involves an iron(III)-porphyrin catalyzed reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate, which serves as the nitrogen source, to produce benzimidazole derivatives in high yields under mild conditions. nih.gov Furthermore, a one-pot, two-step synthesis of imidazo[1,2-a]benzimidazoles has been achieved through a three-component reaction of 2-aminobenzimidazoles, an aromatic aldehyde, and an isocyanide, proceeding through a [4 + 1] cycloaddition. acs.org

| Reaction Type | Catalysts | Reactants | Key Features |

| Copper-Catalyzed Amination | CuI | Aryl amines, Aldehydes, Azides | Regioselective, Tolerates diverse functional groups |

| Iron-Porphyrin Catalyzed | Fe(III)TPPCl | Benzo-1,2-quinone, Aldehydes, Ammonium Acetate | Mild conditions, High yields |

| [4+1] Cycloaddition | - | 2-Aminobenzimidazoles, Aromatic Aldehyde, Isocyanide | One-pot, two-step synthesis |

Catalytic Strategies in the Synthesis of 1-Vinyl-1H-benzimidazole Derivatives

Catalysis plays a pivotal role in modern organic synthesis, enabling the development of more efficient and selective methods for constructing benzimidazole derivatives. Both metal-based and metal-free catalytic systems have been successfully employed.

Metal-Catalyzed Coupling Reactions and Cyclizations

Metal catalysts are widely used in the synthesis of benzimidazoles due to their ability to facilitate a variety of bond-forming reactions. mdpi.com Copper and iron catalysts have proven particularly effective. For instance, copper(I) iodide (CuI) has been used to catalyze the aerobic oxidative synthesis of indolo[1,2-c]quinazolines from 2-(2-bromophenyl)-1H-indole and α-amino acids. nih.gov Iron(III) fluoride (B91410) (FeF3) has been utilized in a three-component reaction to synthesize tetrahydroindazolo[3,2-b]quinazolines under sonication. nih.gov

In a more direct approach to a related vinyl-substituted system, ethyleneimidazolium benzimidazolate inner salts have been shown to undergo a β-elimination under neutral and mild conditions to afford 2-vinyl-1H-benzimidazoles in high yields. oup.com Iron(II) bromide has also been found to catalyze the formation of benzimidazoles from aryl azides bearing an ortho-imine substituent.

| Catalyst | Reaction Type | Reactants | Product |

| CuI | Aerobic Oxidative Cyclization | 2-(2-bromophenyl)-1H-indole, α-amino acid | Indolo[1,2-c]quinazolines |

| FeF3 | Three-Component Reaction | 1H-indazole-3-amines, Aldehydes, 1,3-diketones | Tetrahydroindazolo[3,2-b]quinazolines |

| Iron(II) Bromide | Lewis Acid Catalysis | Aryl Azides with ortho-imine | Benzimidazoles |

| - | β-elimination | Ethyleneimidazolium benzimidazolate inner salts | 2-Vinyl-1H-benzimidazoles |

Metal-Free Catalytic Systems for Benzimidazole Formation

The development of metal-free catalytic systems is a significant area of research, driven by the desire for more sustainable and cost-effective synthetic methods. rsc.orgresearchgate.net These systems often utilize organocatalysts or non-metallic reagents to promote the desired transformations.

A novel metal-free synthesis of benzimidazoles involves the dehydrogenative coupling of diamines and alcohols using N-Hydroxyphthalimide (NHPI) as a catalyst with molecular oxygen or air as the oxidant. rsc.orgrsc.org This method is environmentally friendly and can be made more efficient using flow microreactors. rsc.org Brønsted acidic ionic liquids, such as dodecylimidazolium hydrogen sulfate, have also been employed as reusable catalysts for the condensation of o-phenylenediamines with aldehydes at ambient temperature, providing good to excellent yields of 2-substituted benzimidazoles. researchgate.net Another green approach uses 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) (PYTZ) as a photocatalyst for the condensation of 2,3-diaminobenzamide (B1313129) and various aldehydes under visible light irradiation and air. scispace.com

| Catalyst System | Reaction Type | Reactants | Key Features |

| NHPI / O2 or Air | Dehydrogenative Coupling | Diamines, Alcohols | Metal-free, Green oxidant |

| Dodecylimidazolium hydrogen sulfate | Condensation | o-Phenylenediamines, Aldehydes | Metal-free, Reusable catalyst, Ambient temperature |

| PYTZ / Visible Light / Air | Photocatalytic Condensation | 2,3-Diaminobenzamide, Aldehydes | Metal-free, Green, Selective |

Heterogeneous Catalysis Utilizing Support Materials (e.g., Montmorillonite (B579905) K10, Zeolites)

Heterogeneous catalysts are pivotal in modern organic synthesis due to their ease of recovery, reusability, and ability to minimize waste. mdpi.comnih.gov Montmorillonite K10, a type of clay, has emerged as an effective and eco-friendly heterogeneous catalyst for benzimidazole synthesis. mdpi.comdntb.gov.ua It possesses both Brønsted and Lewis acid sites, which facilitate various organic transformations. mdpi.com

A notable application involves the one-pot synthesis of benzimidazoles from ortho-nitroanilines and aldehydes. This process uses a dual catalytic system of palladium on carbon (Pd/C) and montmorillonite-K10. nih.gov The reaction proceeds through transfer hydrogenation, condensation, and dehydrogenation, offering high yields and product purity with simple filtration for product isolation. nih.gov The compatibility and synergistic action of Pd/C and montmorillonite-K10 are crucial for the high efficiency of this method. nih.gov

Microwave irradiation in conjunction with montmorillonite K10 under solvent-free conditions has been shown to significantly accelerate the synthesis of benzimidazole derivatives. mdpi.commdpi.com For instance, the reaction between o-phenylenediamine and benzaldehyde (B42025) using 20 wt% of montmorillonite K10 at 60°C under microwave irradiation leads to the formation of 2-phenyl-benzimidazole in high yield. mdpi.com This approach not only reduces reaction times but also enhances selectivity and allows for the catalyst to be recycled. mdpi.comdntb.gov.ua Other supported catalysts, such as ZrOCl₂·nH₂O on montmorillonite K10, have also been developed for the synthesis of 2-arylbenzimidazoles in water, further highlighting the versatility of clay-supported catalysts. mdpi.com While other zeolites have been explored, they sometimes exhibit lower selectivity in benzimidazole synthesis. mdpi.com

Table 1: Comparison of Heterogeneous Catalysts in Benzimidazole Synthesis

| Catalyst System | Reactants | Key Conditions | Advantages | Reference |

|---|---|---|---|---|

| Montmorillonite-K10 and Pd/C | ortho-Nitroanilines and Aldehydes | Refluxing toluene | One-pot, high purity, avoids isolation of intermediates | nih.gov |

| Montmorillonite K10 | o-Phenylenediamine and Aldehydes | Solvent-free, Microwave irradiation | High yields, short reaction times, catalyst recyclability, increased selectivity | mdpi.comdntb.gov.uamdpi.com |

| ZrOCl₂·nH₂O on Montmorillonite K10 | o-Phenylenediamines and Aldehydes | Water as solvent | Eco-friendly solvent, formation of 2-benzimidazole derivative | mdpi.com |

Organocatalysis in Benzimidazole Synthesis

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for synthesizing benzimidazoles, often under mild conditions. researchgate.netuniroma1.it L-proline, a versatile organocatalyst, has been successfully employed for the selective synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles from substituted o-phenylenediamines and aldehydes. researchgate.net This reaction proceeds at ambient temperature in chloroform, yielding products in moderate to excellent yields. researchgate.net

Another notable organocatalyst is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic, low-cost, and recyclable base. researchgate.net DBU has been effectively used to catalyze the condensation of o-phenylenediamine with aromatic aldehydes. researchgate.net Trifluoroacetic acid (TFA) has also been identified as an efficient organocatalyst for the cyclocondensation of o-phenylenediamine with aldehydes under solvent-free conditions, achieving high yields for 2-phenyl analogs at moderate temperatures.

Furthermore, 2-Pyrrolidin-2-yl-1H-benzimidazole (PBI), synthesized from L-Proline and o-phenylenediamine, has been developed as an efficient organocatalyst. ijacskros.com It has demonstrated high catalytic efficiency in reactions such as the thia-Michael addition of thiophenols to α,β-unsaturated carbonyl compounds. ijacskros.com

Table 2: Examples of Organocatalysts in Benzimidazole Synthesis

| Organocatalyst | Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| L-Proline | o-Phenylenediamines and Aldehydes | Selective synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles | Mild conditions, ambient temperature | researchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | o-Phenylenediamine and Aromatic Aldehydes | Condensation/Cyclization | Metal-free, low-cost, recyclable | researchgate.net |

| Trifluoroacetic acid (TFA) | o-Phenylenediamine and Aldehydes | Cyclocondensation | Solvent-free, high yields, mild temperature | |

| 2-Pyrrolidin-2-yl-1H-benzimidazole (PBI) | Thiophenols and α,β-Unsaturated Carbonyls | Thia-Michael Addition | Efficient, mild reaction conditions | ijacskros.com |

Green Chemistry Principles in Benzimidazole Synthesis

The application of green chemistry principles to benzimidazole synthesis aims to reduce the environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. bohrium.com

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. preprints.org These reactions, often facilitated by grinding the reactants together or by microwave irradiation, can lead to higher yields, shorter reaction times, and simplified work-up procedures. preprints.orgumich.edu

One-pot solvent-free synthesis of benzimidazole derivatives has been achieved by heating o-phenylenediamine with either an organic acid or an aldehyde at elevated temperatures (e.g., 140°C). umich.edu This method boasts excellent atom economy. umich.edu Similarly, the use of catalysts like montmorillonite K10 under solvent-free and microwave-assisted conditions exemplifies an eco-sustainable approach. mdpi.commdpi.com The combination of Co(acac)₂ and hydrogen peroxide has also been used for the solvent-free synthesis of 2-substituted and 1,2-disubstituted benzimidazoles at ambient temperatures.

When solvents are necessary, the focus shifts to environmentally benign alternatives like water, ionic liquids, and deep eutectic solvents (DES). mdpi.com DESs, which are mixtures of hydrogen bond acceptors and donors, are particularly attractive due to their low cost, biodegradability, and simple preparation. mdpi.com

A novel approach involves using a DES formed from o-phenylenediamine and choline (B1196258) chloride, where the DES acts as both the solvent and a reactant. mdpi.com This method provides high yields for mono- and disubstituted benzimidazoles. mdpi.commdpi.com Another green catalytic system combines a DES (formed from FeCl₂ or CuCl₂ with urea) with hierarchical TiO₂ microspheres under ultrasonic irradiation for the synthesis of benzimidazole-linked pyrrolidin-2-ones. tandfonline.com D-Glucose has also been utilized as a biorenewable C1 synthon in the synthesis of benzimidazoles from o-phenylenediamines in water, offering an environmentally benign solvent and excellent yields. organic-chemistry.org

Oxidative cyclization is a common and efficient strategy for constructing the benzimidazole ring. nih.gov These methods often involve the in-situ formation of an intermediate that subsequently cyclizes. Metal-free oxidative protocols have been developed, for instance, using oxygen and TEMPO to achieve C-N coupling in N¹-benzyl/alkyl-1,2-phenylenediamines. organic-chemistry.org

Iodine has been used as a catalyst in the metal-free oxidative cross-coupling of methyl ketones with 2-(1H-benzo[d]imidazol-2-yl)aniline to produce benzimidazo[1,2-c]quinazoline (B3050141) derivatives. acs.org Another green approach uses elemental sulfur as a traceless oxidizing agent in a solvent-free and catalyst-free synthesis of benzazoles from alkylamines and o-amino anilines. organic-chemistry.org Furthermore, Oxone has been employed as an oxidant for the ring-closure of 2-(morpholin-4-yl)aniline at room temperature to form 3,4-Dihydro-1H- bohrium.comnih.govoxazino[4,3-a]benzimidazole. nih.gov

Utilization of Eco-Friendly Solvents and Deep Eutectic Solvents

Stereoselective Synthetic Pathways to Chiral 1-Vinyl-1H-benzimidazole Derivatives

The synthesis of chiral benzimidazole derivatives is of great interest due to their potential biological activities. researchgate.net Organocatalysis has proven to be a powerful tool for achieving stereoselectivity. uniroma1.it

A synthetic route for producing chiral benzimidazole derivatives involves the stereoselective aldol (B89426) addition of N1-benzimidazolyl acetaldehyde (B116499) with cyclic ketones, catalyzed by commercially available amines. For example, L-prolinamide was found to be a highly efficient catalyst for the reaction with cyclohexanone, yielding the product with high diastereoselectivity and enantiomeric excess.

The synthesis of chiral benzimidazolinopiperazinones has been achieved with complete stereocontrol through a tandem N-acyliminium ion cyclization–nucleophilic addition reaction on a solid phase. acs.org The stereochemistry of the final product is directed by the chirality of the amino acid precursor. acs.org While specific methods for the stereoselective synthesis of 1-vinyl-1H-benzimidazole are not extensively detailed in the provided context, the principles demonstrated in the synthesis of other chiral benzimidazole analogs, such as the use of chiral phosphoric acids and organocatalysts like L-proline derivatives, provide a strong foundation for developing such pathways. uniroma1.itnih.gov The development of planar chiral benzimidazole derivatives derived from [2.2]paracyclophane also highlights the expanding scope of chirality within this heterocyclic system. researchgate.net

Functional Group Tolerance in Synthetic Reactions

The successful synthesis and subsequent chemical transformation of 1-vinyl-1H-benzimidazole and its analogs are critically dependent on the tolerance of various functional groups present in the starting materials and intermediates. The compatibility of these functional groups with the reaction conditions dictates the breadth and applicability of the synthetic methodologies. Research has demonstrated that a wide array of functional groups are well-tolerated in the key synthetic steps, including the formation of the benzimidazole core and the subsequent N-vinylation.

Methodologies for synthesizing the benzimidazole ring, which is the precursor to 1-vinyl-1H-benzimidazole, have shown considerable functional group tolerance. For instance, the condensation of o-phenylenediamines with various partners can proceed in the presence of numerous substituents. Similarly, the N-vinylation step, which introduces the vinyl group onto the benzimidazole nitrogen, has been developed to be compatible with a range of pre-existing functional moieties on the benzimidazole ring.

Several modern synthetic protocols have been specifically designed to be mild and accommodating to a diverse set of functional groups, thereby avoiding the need for extensive protecting group strategies. This tolerance is crucial for the efficient construction of complex molecules and for creating libraries of substituted 1-vinyl-1H-benzimidazole derivatives for various applications. The following tables summarize the tolerated functional groups in the synthesis of both the benzimidazole core and its N-vinylated derivatives, as reported in various studies.

Tolerated Functional Groups in Benzimidazole Synthesis

The formation of the benzimidazole scaffold, a necessary precursor for 1-vinyl-1H-benzimidazole, has been shown to be compatible with a wide range of functional groups. This allows for the preparation of diversely substituted benzimidazoles that can be subsequently vinylated.

| Functional Group Category | Specific Examples | Citation |

| Halogens | -Cl, -Br, -I | semanticscholar.org, researchgate.net, acs.org |

| Alkyl & Aryl Groups | -CH3, Phenyl | semanticscholar.org, acs.org |

| Oxygen-containing Groups | -OH (Phenols, Alcohols), -OCH3, -OC2H5, -CO2Et, Carboxylic Acids | rsc.org, semanticscholar.org |

| Nitrogen-containing Groups | -CN, -NO2, Amines | rsc.org, semanticscholar.org, acs.org |

| Sulfur-containing Groups | Sulphones | rsc.org |

| Other | -CH2OH | semanticscholar.org |

Tolerated Functional Groups in N-Vinylation of Benzimidazoles and Analogs

The direct N-vinylation of benzimidazoles and related azoles has been a focus of synthetic development, with an emphasis on ensuring broad functional group compatibility. These methods allow for the introduction of the vinyl group onto benzimidazole rings already bearing various substituents.

| Reaction Type | Tolerated Functional Groups on Azole Ring | Citation |

| Transition-metal-free N-vinylation with vinyl selenones | -CH3, -Br, -I, -CH2OH, -CN, -CO2Et (on indole (B1671886) analogs) | semanticscholar.org |

| Palladium- or Bismuth-catalyzed N-alkenylation | -Cl, -Br, -I | researchgate.net |

| Copper-catalyzed N-vinylation | Ester, Nitro, Chloro groups tolerated in related three-component synthesis of benzimidazoles | organic-chemistry.org |

In a notable transition-metal-free approach, the reaction of azoles with vinyl selenones demonstrated good tolerance for both electron-donating and electron-withdrawing groups on the azole ring. semanticscholar.org For instance, the synthesis of N-vinyl indoles, close analogs of N-vinyl benzimidazoles, was successful with substituents such as methyl, bromo, iodo, hydroxymethyl, cyano, and ethyl carboxylate. semanticscholar.org N-vinyl benzimidazoles were also successfully synthesized using this methodology. semanticscholar.org

Furthermore, palladium- or bismuth-catalyzed N-alkenylation reactions have been developed for the synthesis of (Z)-N-vinyl benzimidazoles, which are compatible with various halogen substituents like chloro, bromo, and iodo. researchgate.net The development of sustainable methods, such as those utilizing ultrasound and continuous flow for the synthesis of related fused benzimidazole systems, also highlights excellent tolerance for different functional groups. acs.org Many synthetic strategies for imidazole (B134444) and benzimidazole derivatives emphasize their broad substrate scope and high functional group compatibility, which is a key advantage for medicinal and materials chemistry applications. researchgate.net, rsc.org, organic-chemistry.org

Reactivity and Reaction Mechanism Investigations of 1 Vinyl 1h Benzimidazole

Reaction Mechanisms in Benzimidazole (B57391) Formation and Derivatization

The synthesis of the core benzimidazole ring system, which is the foundation of 1-Vinyl-1H-benzimidazole, typically involves the condensation of an o-phenylenediamine (B120857) with a carbonyl equivalent. thaiscience.info Various methods have been developed to facilitate this process under milder conditions and with greater efficiency. The subsequent introduction of the vinyl group or reactions involving the pre-formed vinyl-substituted benzimidazole are governed by fundamental organic reaction mechanisms.

The formation of the benzimidazole ring can proceed through a concerted mechanism. One common method involves the condensation of 1,2-phenylenediamine with carboxylic acids or their derivatives, such as amides. rsc.org In a reaction using N,N-dimethylformamide (DMF) in an acidic medium, the mechanism is described as a simple concerted process. rsc.org The presence of an acid, like HCl, enhances the electrophilicity of the amide's carbonyl carbon. This activation provokes the nucleophilic attack by the lone pair of electrons on a nitrogen atom of the diamine. This leads to the formation of an N-(2-aminophenyl)formamide intermediate, which then rapidly undergoes further reaction to form the final benzimidazole product. rsc.org

Nucleophilic substitution and elimination reactions are fundamental in the synthesis and modification of 1-Vinyl-1H-benzimidazole. mugberiagangadharmahavidyalaya.ac.inlibretexts.orgksu.edu.sa The vinyl group can be introduced onto the benzimidazole nitrogen via a nucleophilic substitution pathway. A notable method involves the reaction of N-heteroarenes, such as benzimidazole, with vinyl selenones in the presence of a base like cesium carbonate. This reaction proceeds via a conjugate addition of the benzimidazole anion to the vinyl selenone, followed by the elimination of the seleninyl group (RSeO2–) to yield the N-vinylated product. mdpi.com This addition-elimination sequence provides a direct route to compounds like 1-[1-(4-Chlorophenyl)vinyl]-1H-1,3-benzimidazole. mdpi.com

These reactions are typically bimolecular (SN2-type) or proceed through an intermediate carbocation (SN1-type), depending on the substrate, nucleophile, and reaction conditions. mugberiagangadharmahavidyalaya.ac.in The choice of solvent is also critical, as it must dissolve both the alkylating/vinylating agent and the nucleophilic benzimidazole. ksu.edu.sa

The final step in many benzimidazole syntheses is an intramolecular cyclization, often involving dehydration. Following the initial condensation of o-phenylenediamine with a carbonyl compound to form a Schiff base or an amide intermediate, an intramolecular cyclodehydration occurs to yield the aromatic benzimidazole ring. thaiscience.inforsc.org For example, after the initial concerted attack, the resulting N-(2-aminophenyl)formamide intermediate undergoes intramolecular cyclodehydration to form the benzimidazole ring. rsc.org

Alternative modern methods also rely on intramolecular cyclization. A transition-metal-free approach involves the intramolecular cyclization of N-(2-iodoaryl)benzamidine in the presence of a base like potassium carbonate in water. mdpi.com This proceeds via a direct base-mediated intramolecular N-arylation. mdpi.com Similarly, an iodine-mediated intramolecular C-H amidation has been developed, where an imine formed from an o-phenylenediamine derivative and an aldehyde undergoes a transition-metal-free cyclization to produce the 1,2-disubstituted benzimidazole. nih.gov

Table 1: Selected Synthetic Methods for Benzimidazole Ring Formation This table summarizes conditions for forming the core benzimidazole ring, as described in the literature.

| Catalyst/Mediator | Solvent | Temperature | Key Mechanism Step | Yield | Citation |

|---|---|---|---|---|---|

| HCl | N,N-dimethylformamide | 150°C (Microwave) | Concerted Mechanism / Intramolecular Cyclodehydration | 94-96% | rsc.org |

| Cobalt (II) acetylacetone | Methanol (B129727) | Room Temp | Oxidative Cyclo-dehydrogenation | up to 97% | thaiscience.info |

| K₂CO₃ (Base) | Water | 100°C | Intramolecular C-N Cross-Coupling | up to 80% | mdpi.com |

| Molecular Iodine (I₂) | Dichloroethane | 80°C | Intramolecular C-H Amidation | up to 92% | nih.gov |

Nucleophilic Substitution and Elimination Reactions

Photochemical Reactivity of Benzimidazole Systems

The presence of both the aromatic benzimidazole core and the reactive vinyl group makes 1-Vinyl-1H-benzimidazole a candidate for interesting photochemical transformations. Studies on related vinyl-benzimidazole isomers and the parent benzimidazole ring provide insight into these potential reactions.

The photochemical [2+2] cycloaddition is a powerful reaction for forming cyclobutane (B1203170) rings, and it can be achieved with high stereoselectivity in the solid state. researchgate.netrsc.org For this reaction to occur, the olefinic double bonds of adjacent molecules must be aligned in a parallel fashion and within a specific distance (typically less than 4.2 Å), according to Schmidt's geometric criteria. ias.ac.in

While studies specifically on 1-Vinyl-1H-benzimidazole are limited, extensive research on isomers like 2-(2-(pyridin-4-yl)vinyl)-1H-benzimidazole demonstrates the reactivity of the vinyl group in a benzimidazole system. In these cases, coordination to metal centers (e.g., Cd(II) or Zn(II)) or the formation of co-crystals is used to pre-organize the molecules into a suitable alignment for the [2+2] reaction upon UV irradiation. researchgate.netacs.orgresearchgate.net The interdigitation of ligands in coordination polymers can result in the required parallel alignment of the vinyl double bonds, leading to quantitative conversion to the corresponding cyclobutane product upon irradiation. acs.orgresearchgate.net

Table 2: Solid-State [2+2] Photocycloaddition in Vinyl-Benzimidazole Derivatives This table highlights the photochemical reactivity of the vinyl group in benzimidazole systems, leading to cyclobutane formation. The substrates are isomers of the title compound but demonstrate the principle.

| Compound System | Alignment Method | Irradiation Source | Product | Conversion/Yield | Citation |

|---|---|---|---|---|---|

| Cd(II) complex of 2-(2-(pyridin-4-yl)vinyl)-1H-benzimidazole | Coordination Polymer | UV Light | Cyclobutane derivative | 100% | acs.orgresearchgate.net |

| Zn(II) complex of 2-(2-(pyridin-4-yl)vinyl)-1H-benzimidazole | Coordination Polymer | UV Light | Cyclobutane derivative | 100% | acs.org |

| Co-crystal with 4-hydroxybenzoic acid | Supramolecular Assembly | UV Light | Head-to-tail cyclobutane dimer | - | researchgate.net |

| Hydrogen-bonded Zn(II) complex with 4,4'-bipyridylethylene | Hydrogen Bonding | UV Light | rctt-tetrakis(4-pyridyl)cyclobutane | 75% | ias.ac.in |

Upon UV irradiation, the benzimidazole moiety itself can undergo significant structural changes. Studies on matrix-isolated 1H-benzimidazole have revealed two competing photochemical reaction pathways. acs.org

Fixed-Ring Isomerization : This pathway involves the cleavage of the N-H bond, forming a benzimidazolyl radical and a hydrogen atom. The subsequent recombination can lead to H-scrambling and the formation of different tautomers, such as 4H- and 6H-benzimidazole. acs.org This indicates that the integrity of the fused ring system is maintained.

Ring-Opening Isomerization : A more drastic pathway involves the cleavage of the N1–C2 bond within the imidazole (B134444) ring. acs.org This leads to the formation of open-ring photoproducts bearing an isocyano moiety. This type of ring-opening photochemistry is analogous to that seen in other azoles like benzoxazole (B165842). acs.org

In addition to the reactivity of the heterocyclic core, the vinyl group itself can undergo photoisomerization. For molecules containing a C=C double bond, UV excitation can induce trans-cis (or E-Z) isomerization. researchgate.netresearchgate.net This process is common for aryl-substituted olefins and provides another potential photochemical pathway for 1-Vinyl-1H-benzimidazole, which could lead to a mixture of E and Z isomers depending on the excitation wavelength and environment. researchgate.net

Solid-State Photochemical [2+2] Cycloaddition Reactions

Cross-Coupling Reactions Involving the Vinyl Moiety

The vinyl group of 1-vinyl-1H-benzimidazole is a versatile functional handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Notably, the Heck reaction, which couples olefins with aryl or vinyl halides, has been successfully applied to derivatives of 1-vinyl-1H-benzimidazole. psu.edutubitak.gov.trnumberanalytics.com This reaction typically involves a palladium catalyst, a base, and an appropriate solvent. The mechanism commences with the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide. numberanalytics.com This is followed by migratory insertion of the olefin (the vinyl group of the benzimidazole derivative) into the palladium-carbon bond, and subsequent β-hydride elimination to yield the coupled product and regenerate the palladium catalyst. While specific examples directly using 1-vinyl-1H-benzimidazole as the olefin component are not detailed in the provided results, the general applicability of the Heck reaction to vinyl derivatives suggests its feasibility. psu.edutubitak.gov.trnumberanalytics.comresearchgate.net

The Suzuki-Miyaura coupling is another powerful cross-coupling reaction that has been explored with benzimidazole derivatives. uwindsor.caresearchgate.netnih.gov This reaction involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. rsc.org For instance, N-vinylation of imidazole and benzimidazole has been achieved using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction with a paramagnetic vinyl bromide, demonstrating the formation of a C-N bond at the nitrogen of the benzimidazole ring. mdpi.comresearchgate.net While this example focuses on N-vinylation rather than a reaction at the vinyl group itself, it underscores the utility of palladium catalysis in modifying benzimidazole structures. mdpi.comresearchgate.net The Suzuki-Miyaura reaction has been used to synthesize 2-(substituted biphenyl) benzimidazoles and their N-substituted derivatives under microwave irradiation, showcasing the efficiency of this method. researchgate.net

The reactivity of the vinyl moiety in cross-coupling reactions can be influenced by the specific reaction conditions, including the choice of catalyst, ligands, base, and solvent. For example, in the context of Heck reactions with related systems, palladium catalysts supported by N-heterocyclic carbene (NHC) ligands derived from benzimidazolium salts have shown high efficiency in aqueous media. psu.edutubitak.gov.tr

Table 1: Examples of Cross-Coupling Reactions with Benzimidazole Derivatives

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Heck Coupling | Aryl bromides, Styrene | Pd(OAc)₂, 1,3-dialkylbenzimidazolium chlorides, Cs₂CO₃, H₂O/DMF | Stilbenes | psu.edutubitak.gov.tr |

| Suzuki-Miyaura Coupling | 3-chloroindazole, 5-indole boronic acid | P2 (precatalyst), K₃PO₄, dioxane/H₂O | 3-(Indol-5-yl)indazole | nih.gov |

| N-Vinylation (Buchwald-Hartwig) | Benzimidazole, Paramagnetic vinyl bromide | Pd catalyst | N-Vinylbenzimidazole derivative | mdpi.comresearchgate.net |

| Suzuki-Miyaura Coupling | 2-(4-iodophenyl)-1H-benzimidazole, Arylboronic acids | Microwave irradiation | 2-(Substituted biphenyl) benzimidazoles | researchgate.net |

Reactivity of N-Vinyl-1H-benzimidazole in Various Media

The reactivity of 1-vinyl-1H-benzimidazole is significantly influenced by the surrounding medium, particularly its acidity or alkalinity and the solvent's nature. This is largely due to the presence of the basic imidazole ring and the reactive vinyl group.

In aqueous solutions, the polymerization of the related 1-vinylimidazole (B27976) is pH-dependent. It proceeds very slowly at a pH of 9, but is significantly faster at a pH of 1. wikipedia.org This suggests that the protonation of the imidazole ring in acidic media enhances the reactivity of the vinyl group towards polymerization. 1-Vinylimidazole can be polymerized via free-radical polymerization in aqueous or alcoholic solutions to yield homopolymers. wikipedia.org

The choice of solvent is also critical for controlling reactivity. For instance, in the context of reversible addition-fragmentation chain transfer (RAFT) polymerization of 1-vinyl imidazole, dimethylformamide (DMF) was found to be an ineffective solvent for stabilizing the propagating radicals. mdpi.com In contrast, glacial acetic acid proved to be a more suitable medium, as it both stabilizes the propagating radicals and prevents undesirable side reactions involving the imidazole moieties. mdpi.com

Furthermore, the benzimidazole scaffold itself can exhibit photochemical reactivity in different media. For example, photolysis of benzimidazole in various solvents with air access can lead to the formation of unsymmetrical dehydrodimers. acs.org In aqueous solution, phototransformation can result in dehydrodimerization, while encapsulation within cucurbit uwindsor.cauril can lead to photohydrolysis. acs.org While these examples pertain to the parent benzimidazole, they highlight the potential for the medium to influence the photochemical behavior of its derivatives, including 1-vinyl-1H-benzimidazole.

The thermal stability and decomposition of poly(N-vinylimidazole) have been studied, revealing that decomposition mainly occurs in a single step between 340–500 °C. researchgate.netacs.org The primary decomposition products are 1H-imidazole and 1-vinylimidazole, formed through homolytic scission of the carbon-nitrogen bond and main chain scission followed by depolymerization. researchgate.net

Table 2: Influence of Media on the Reactivity of Vinylimidazole Derivatives

| Reaction/Process | Compound | Medium | Observation | Reference |

| Free-Radical Polymerization | 1-Vinylimidazole | Aqueous solution (pH 1) | Fast polymerization | wikipedia.org |

| Free-Radical Polymerization | 1-Vinylimidazole | Aqueous solution (pH 9) | Very slow polymerization | wikipedia.org |

| RAFT Polymerization | 1-Vinyl Imidazole | Dimethylformamide (DMF) | No polymerization | mdpi.com |

| RAFT Polymerization | 1-Vinyl Imidazole | Glacial Acetic Acid | Successful polymerization | mdpi.com |

| Photolysis | Benzimidazole | Various solvents with air | Formation of dehydrodimers | acs.org |

| Thermal Decomposition | Poly(N-vinylimidazole) | Inert atmosphere | Major products: 1H-imidazole, 1-vinylimidazole | researchgate.net |

Coordination Chemistry of 1 Vinyl 1h Benzimidazole Ligands

Complexation Reactions with Transition Metal Ions (e.g., Cd(II), Zn(II), Pt, Au, Co(II), Ni(II), Cu(II))

1-Vinyl-1H-benzimidazole (VImBz) and its derivatives are effective ligands in coordination chemistry, readily forming complexes with a range of transition metals. iucr.orgresearchgate.net The nature of the resulting complex is influenced by factors such as the metal ion, the reaction conditions, and the presence of other ligands. uef.fi

Complexes with Platinum (Pt) and Gold (Au) have been synthesized and structurally characterized. For instance, the reaction of 1-vinylimidazole (B27976) with K₂PtCl₄ in an acidic medium yields [PtCl₃(Hvinylimidazole)]·H₂O, where the ligand coordinates to the platinum center. uef.firsc.org Gold complexes, such as [Au(vinylimidazole)₂]⁺[AuBr₂]⁻, are formed through reactions where the ligand coordinates to the gold(I) center via its nitrogen atoms. uef.firsc.orgresearchgate.net The specific product can be influenced by the reaction's acidity and the halides present. uef.firsc.org

Zinc (Zn(II)) complexes with substituted benzimidazoles are also well-documented. Dichloro-bis[(Z)-1-styryl-benzimidazole]-zinc(II) is one such example, synthesized by reacting the ligand with a ZnCl₂ precursor. mdpi.com In this complex, the zinc atom adopts a tetrahedral geometry. mdpi.comscilit.com Similarly, various other Zn(II) complexes with benzimidazole (B57391) derivatives have been prepared, often resulting in tetrahedral or five-coordinate geometries. ekb.egcdnsciencepub.comnih.gov

The complexation of Cadmium (Cd(II)) with benzimidazole-containing ligands has been shown to produce coordination polymers. acs.org Solvothermal reactions of Cd(II) salts with ligands structurally similar to VImBz, in the presence of ancillary linkers, lead to diverse architectures, including one-dimensional chains. acs.orgresearchgate.net

Studies on Cobalt (Co(II)) , Nickel (Ni(II)) , and Copper (Cu(II)) also demonstrate their propensity to form complexes with benzimidazole-based ligands. ekb.egajol.info These reactions often yield complexes where the ligand acts in a monodentate or bidentate fashion. jocpr.comresearchgate.net For example, reactions with hydrated copper(II) and nickel(II) salts have resulted in the formation of complexes with a 1:2 metal-to-ligand stoichiometry, such as M(L)₂Cl₂ (where M = Cu(II), Ni(II) and L is a benzimidazole derivative). jocpr.com

| Metal Ion | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|

| Pt(II) | [PtCl₃(Hvinylimidazole)]·H₂O | Square Planar | uef.firsc.org |

| Au(I) | [Au(vinylimidazole)₂]⁺[AuBr₂]⁻ | Linear | uef.firsc.org |

| Zn(II) | Dichloro-bis[(Z)-1-styryl-benzimidazole]-zinc(II) | Tetrahedral | mdpi.com |

| Cu(II) | [Cu(L)₂Cl₂] (L = 2-substituted benzimidazole) | Square Planar | jocpr.com |

| Ni(II) | [Ni(L)₂Cl₂] (L = 2-substituted benzimidazole) | Tetrahedral | jocpr.com |

| Co(II) | [Co(BzIm)(Cl)₂] (BzIm = substituted benzimidazole) | Tetrahedral | ekb.eg |

Diverse Coordination Modes of 1-Vinyl-1H-benzimidazole Ligands

1-Vinyl-1H-benzimidazole possesses multiple potential coordination sites, primarily the two nitrogen atoms of the imidazole (B134444) ring and the vinyl group's π-system. rsc.org This allows for a variety of coordination behaviors.

Coordination through Imidazole Nitrogen Atoms

The most common coordination mode for benzimidazole-based ligands involves the lone pair of electrons on the sp²-hybridized nitrogen atom (N3) of the imidazole ring. rsc.orgjocpr.com This nitrogen acts as a Lewis base, donating its electron pair to the metal center. In many complexes, such as with Cu(II), Ni(II), and Zn(II), the benzimidazole derivative acts as a monodentate ligand, binding solely through this nitrogen atom. mdpi.comscilit.comjocpr.com In the gold complex [Au(vinylimidazole)₂]⁺[AuBr₂]⁻, the neutral vinylimidazole ligands coordinate to the Au(I) center through the imidazole nitrogens. uef.firsc.orgresearchgate.net Similarly, in a gold(I) complex with 1-methyl-2-(methylthiomethyl)-1H-benzimidazole, coordination occurs exclusively through the imine nitrogen atom, even with another potential donor site present. znaturforsch.com

Coordination through the Vinyl Group (e.g., Side-on Coordination)

While less common, coordination can also occur through the π-electrons of the vinyl group. rsc.org A notable example is the platinum complex [PtCl₃(Hvinylimidazole)]·H₂O, which was the first structurally characterized transition metal complex where a protonated vinylimidazole coordinates through its vinyl group. uef.firsc.orgrsc.org This is described as a "side-on" coordination, where the platinum atom binds to both carbon atoms of the C=C double bond. rsc.org The Pt–C bond lengths of 2.135(2) Å and 2.109(2) Å confirm a strong side-on interaction. rsc.org This coordination mode is often facilitated by specific reaction conditions, such as an acidic medium which protonates the more basic imidazole nitrogen, making the vinyl group a more favorable coordination site. uef.firsc.org

Bidentate and Multidentate Coordination Architectures

When the benzimidazole ring is substituted with other donor groups, the resulting ligand can act in a bidentate or multidentate fashion, bridging metal centers or forming chelate rings. For instance, Schiff base ligands derived from benzimidazole can act as bidentate ligands, coordinating through the imine nitrogen and another donor atom. grafiati.com While 1-vinyl-1H-benzimidazole itself typically acts as a monodentate ligand, its derivatives can form more complex architectures. In coordination polymers, benzimidazole-based ligands can bridge two metal centers, leading to extended networks. znaturforsch.commdpi.com For example, in some Cd(II) polymers, the benzimidazole-containing ligand imb acts as a bridging ligand, linking [Cd₂Cl₄] units. znaturforsch.com

Formation and Structural Analysis of Coordination Polymers and Networks

The ability of 1-Vinyl-1H-benzimidazole and related ligands to bridge metal centers facilitates the self-assembly of coordination polymers (CPs). researchgate.net These are extended structures with repeating coordination entities, which can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D). researchgate.net The final architecture is influenced by the coordination geometry of the metal ion, the flexibility of the ligand, and the presence of co-ligands or solvent molecules. znaturforsch.com

One-Dimensional (1D) Chains

1D chains are a common structural motif for coordination polymers formed with benzimidazole-type ligands. acs.orgresearchgate.net Solvothermal reactions involving Cd(II) or Zn(II) with vinyl-benzimidazole derivatives and dicarboxylate co-ligands have been shown to produce 1D chains where the metal and dicarboxylate form the backbone, and the benzimidazole ligand acts as a pendent group. acs.orgresearchgate.net

In other examples, Cd(II) complexes with the ligand 2-(1H-imidazol-1-yl-methyl)-1H-benzimidazole (imb) form 1D structures. znaturforsch.com One such complex features a ladder-shaped chain, while another forms an infinite looped chain structure. znaturforsch.com A different Cd(II) polymer, incorporating both the imb ligand and a benzene-1,2-dicarboxylate ligand, results in binuclear [Cd₂(1,2-bdic)₂] units linked by the imb ligands into 1D chains. nih.gov These chains can then further interact through hydrogen bonding and π-π stacking to form higher-dimensional supramolecular networks. nih.govacs.org

| Metal Ion | Ligands | Structural Description | Reference |

|---|---|---|---|

| Cd(II) | 2-(2-(pyridin-4-yl)vinyl)-1H-benzimidazole, dicarboxylates | 1D chains of metal and dicarboxylates with pendent ligands | acs.orgresearchgate.net |

| Zn(II) | 2-(2-(pyridin-4-yl)vinyl)-1H-benzimidazole, dicarboxylates | 1D chains of metal and dicarboxylates with pendent ligands | researchgate.netmdpi.com |

| Cd(II) | 2-(1H-imidazol-1-yl-methyl)-1H-benzimidazole (imb), Cl⁻ | Ladder-shaped or looped 1D chains | znaturforsch.com |

| Cd(II) | 2-[(1H-imidazol-1-yl)methyl]-1H-benzimidazole, benzene-1,2-dicarboxylate | Binuclear units linked into 1D chains | nih.gov |

| Cu(I) | 3-(pyridin-2-yl)triimidazotriazine, I⁻ | Combination of double-stranded stair and zig-zag 1D chains | cnr.it |

Compound Names Table

| Abbreviation/Common Name | Chemical Name |

| VImBz | 1-Vinyl-1H-benzimidazole |

| pvbim | 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole |

| imb | 2-(1H-Imidazol-1-yl-methyl)-1H-benzimidazole |

| BzIm | 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol |

| K₂PtCl₄ | Potassium tetrachloroplatinate(II) |

| ZnCl₂ | Zinc chloride |

| CdCl₂·2.5H₂O | Cadmium chloride 2.5-hydrate |

Two-Dimensional (2D) Corrugated Layers

The formation of two-dimensional (2D) corrugated layers is a common structural motif in the coordination chemistry of benzimidazole-based ligands. These structures are typically synthesized via solvothermal reactions involving metal ions, a functionalized benzimidazole ligand, and often an ancillary linker like a dicarboxylate or disulfonate. acs.org

For instance, studies using unsymmetrical ligands such as 2-(2-(pyridin-4/3-yl)vinyl)-1H-benzimidazole with metal ions like Cadmium(II) and Zinc(II) have successfully produced coordination polymers with 2D corrugated layers containing rectangular grids. acs.orgresearchgate.net In some of these structures, a Cd₂O₂ cluster acts as a secondary building unit (SBU) that helps form the 2D layer of metal and dicarboxylates. acs.orgresearchgate.net The flexibility of the organic linkers and the coordination geometry of the metal center are crucial in dictating the final corrugated or layered topology. researchgate.net For example, cobalt(II) coordination polymers constructed with flexible bis(benzimidazole)-based ligands and 5-tert-butyl isophthalic acid have been shown to form 2D corrugated layers with a (4,4) network topology. researchgate.net Similarly, lanthanide coordination polymers built from benzimidazole-5,6-dicarboxylic acid can form 2D networks based on planar tetranuclear lanthanide SBUs. rsc.org These layers can be further connected by hydrogen bonding or π–π stacking interactions to form 3D supramolecular frameworks. rsc.org

Table 1: Examples of 2D Coordination Polymers with Benzimidazole-Based Ligands

| Metal Ion | Benzimidazole Ligand | Ancillary Ligand/Linker | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| Cd(II), Zn(II) | 2-(2-(pyridin-4/3-yl)vinyl)-1H-benzimidazole | Dicarboxylates | 2D corrugated layers with rectangular grids | acs.orgresearchgate.net |

| La(III), Pr(III), Sm(III), Gd(III) | Benzimidazole-5,6-dicarboxylic acid | Sulfate | 2D network with planar tetranuclear SBUs | rsc.org |

| Co(II) | 1,6-bis(2-methylbenzimidazolyl) hexane | 5-tert-butyl isophthalic acid | 2D corrugated layer with (4,4) topology | researchgate.net |

| Co(II), Ni(II) | 5-aminoisophthalate | 4,4'-bipyridine | 2D corrugated bilayer with (6³)(6⁵8) topology | fgcu.edu |

Three-Dimensional (3D) Coordination Networks

The extension of coordination chemistry into three dimensions using benzimidazole-based ligands allows for the creation of intricate and porous network structures. These 3D frameworks are assembled from molecular building blocks, where the dimensionality is often influenced by the length and flexibility of the ligands, the coordination preferences of the metal ions, and the presence of ancillary linkers. acs.orgacs.org

Several strategies are employed to achieve 3D architectures. One common method involves linking 2D layers into a 3D framework. For example, flexible bis-[(pyridyl)-benzimidazole] ligands with varying alkane chain lengths have been used with zinc ions and dicarboxylate anions to build 3D structures. acs.org In one such case, a ligand with a decanediyl spacer bridged adjacent 2D sheets to generate a 3D network with an α-Po topology. acs.org To enhance stability, these frameworks often form interpenetrating networks, where two or more identical frameworks grow through one another. acs.org

Another approach involves the self-assembly of mononuclear complexes into 3D supramolecular architectures through non-covalent interactions like hydrogen bonding and π–π stacking. tandfonline.com For instance, cadmium(II) complexes with 2-pyridin-3-yl-1H-benzoimidazole have been shown to form mononuclear units that extend into 3D supramolecular networks via extensive intermolecular hydrogen bonds. tandfonline.com The interdigitation of pendant ligands from one-dimensional chains can also lead to the formation of 3D coordination networks. acs.orgresearchgate.net

Table 2: Factors Influencing Dimensionality in Benzimidazole Coordination Polymers

| Factor | Influence on Structure | Example System | Reference(s) |

|---|---|---|---|

| Ligand Flexibility | Flexible spacers allow ligands to bend and rotate, accommodating different coordination geometries and enabling the formation of complex 3D nets. | Flexible bis(benzimidazole) ligands can lead to varied dimensionalities. | acs.orgresearchgate.net |

| Ligand Length | Longer ligands can bridge distant metal centers or layers, promoting higher dimensionality and enabling interpenetration. | Varying the alkane spacer length in bis-[(pyridyl)-benzimidazole] ligands systematically changes the final structure from 2D to interpenetrating 3D networks. | acs.org |

| Ancillary Ligands | Dicarboxylates or other linkers connect metal centers, forming chains or sheets that are then linked by the primary benzimidazole ligand into a 3D structure. | The use of m-BDC vs. p-BDC (benzenedicarboxylate) anions with Zn(II) and flexible bis-[(pyridyl)-benzimidazole] ligands results in different network topologies. | acs.org |

| Non-covalent Interactions | Hydrogen bonding and π–π stacking can link lower-dimensional motifs (0D, 1D, 2D) into robust 3D supramolecular frameworks. | Mononuclear Cd(II) pyridyl benzimidazole complexes self-assemble into 3D networks through hydrogen bonding. | tandfonline.com |

Metal-Organic Framework (MOF) Synthesis and Characterization with Benzimidazole-Based Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Benzimidazole and its derivatives are excellent candidates for organic linkers in MOF synthesis due to their rigid structure and available nitrogen donor atoms, which can lead to frameworks with high thermal stability and tailored functionality. unicam.it

The synthesis of benzimidazole-based MOFs is often carried out using solvothermal methods, where the metal salt and the organic linker are heated in a solvent. rsc.orgnih.gov For example, novel MOFs have been prepared using 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (B151609) (TIBM) as the organic linker with metal ions such as Aluminum (Al), Chromium (Cr), and Copper (Cu). mdpi.com The resulting TIBM-MOFs were characterized using techniques like scanning electron microscopy (SEM) to observe morphology, powder X-ray diffraction (XRD) to confirm crystal structure, and Brunauer–Emmett–Teller (BET) analysis for surface area and porosity measurements. mdpi.com

These characterization studies revealed that the choice of metal ion significantly influences the properties of the MOF. mdpi.com For instance, the TIBM-Cu MOF exhibited a higher CO₂ adsorption capacity compared to its Al and Cr counterparts, a property attributed to the presence of open metal sites and an ideal pore size for selective CO₂ adsorption. mdpi.com Other benzimidazole-based linkers, such as 5-(benzimidazole-1-yl)isophthalic acid, have been used to synthesize Cd(II), Zn(II), Co(II), and Ni(II) MOFs, which have shown potential as fluorescent sensors for detecting metal ions in water. rsc.orgnih.govresearchgate.net

Table 3: Properties of TIBM-Based Metal-Organic Frameworks

| MOF Name | Metal Ion | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g at 298 K, 1 bar) | CO₂/N₂ Selectivity | Reference(s) |

|---|---|---|---|---|---|

| TIBM-Al | Aluminum | 480 | 2.1 | 35 | mdpi.com |

| TIBM-Cr | Chromium | 210 | 1.6 | 10 | mdpi.com |

| TIBM-Cu | Copper | 650 | 3.6 | 53 | mdpi.com |

Proton Conduction Phenomena in Benzimidazole Coordination Complexes

Benzimidazole-containing coordination complexes are of significant interest for their potential as proton-conducting materials, which are crucial for applications like fuel cell membranes. rsc.org The benzimidazole moiety is an effective proton carrier, and its incorporation into coordination polymers can create pathways for proton transport, particularly under anhydrous or low-humidity conditions. researchgate.net

Proton conduction in these materials typically occurs via a hopping mechanism (Grotthuss mechanism), facilitated by hydrogen-bonding networks formed between the N-H groups of the benzimidazole rings and other components of the framework, such as anions or guest molecules. researchgate.net A notable example is a coordination polymer made of zinc ions, benzimidazole, and orthophosphate. researchgate.netnih.gov This material exhibits a remarkable increase in proton conductivity upon dehydration, reaching a high value of 1.3 × 10⁻³ S cm⁻¹ at 120 °C. researchgate.netnih.gov The high conductivity is attributed to a rearrangement of the conduction path and the liquid-like behavior of benzimidazole molecules within the framework's channels. researchgate.netnih.gov

The conductivity of these materials can be further enhanced by the inclusion of guest molecules. The proton conductivity of the aforementioned zinc-based polymer increased by 24-25 times after the adsorption of methanol (B129727) molecules, which participate in the hydrogen-bonding network and modulate the proton transport pathways. researchgate.netnih.gov Other studies have shown that incorporating proton-rich auxiliary ligands, such as 2,2′-biimidazole, into coordination polymers can increase proton density and lead to higher conductivity values. rsc.org A crystalline 2D-polymer composed of integrated benzimidazole units has demonstrated ultrahigh proton conductivity of 3.2 × 10⁻² S cm⁻¹ at 95 °C and 95% relative humidity, among the highest reported for undoped porous organic frameworks. acs.org

Table 4: Proton Conductivity in Benzimidazole-Based Coordination Materials

| System | Composition | Conductivity (S cm⁻¹) | Conditions | Reference(s) |

|---|---|---|---|---|

| Coordination Polymer | Zinc ions, benzimidazole, orthophosphate (dehydrated form) | 1.3 × 10⁻³ | 120 °C, anhydrous | researchgate.netnih.gov |

| Coordination Polymer | Zinc ions, benzimidazole, orthophosphate (with methanol) | ~3.25 × 10⁻² | 120 °C, with adsorbed methanol | researchgate.netnih.gov |

| Liquid Crystals | Biphenyl benzoate (B1203000) with benzimidazole termini | 4.4 × 10⁻⁵ | 173 °C, anhydrous | researchgate.net |

| Coordination Complex | [Mn(HCAM)(bim)] | 1.70 × 10⁻⁴ | 85 °C, 100% RH | rsc.org |

| 2D Polymer | Benzimidazole-linked polymer (BIP) | 3.2 × 10⁻² | 95 °C, 95% RH | acs.org |

Polymerization Studies of 1 Vinyl 1h Benzimidazole

Homopolymerization Mechanisms of 1-Vinyl-1H-benzimidazole

The conversion of 1-Vinyl-1H-benzimidazole into its corresponding homopolymer, poly(1-Vinyl-1H-benzimidazole), can be achieved through several polymerization mechanisms. The specific pathway chosen often dictates the properties of the resulting polymer, such as molecular weight, dispersity, and thermal stability.

Free-Radical Polymerization

Free-radical polymerization is a common and widely studied method for the homopolymerization of vinyl monomers, including derivatives of benzimidazole (B57391). This process is typically initiated by thermal or photochemical decomposition of a radical initiator, which then propagates by adding to the vinyl group of the monomer.

In the case of related vinyl-containing heterocycles like 1-vinylimidazole (B27976), free-radical polymerization can be conducted in bulk, solution, or suspension. The choice of solvent and initiator plays a crucial role in the reaction kinetics and the characteristics of the final polymer. For instance, the thermal decomposition of poly(N-vinylimidazole) has been shown to yield products such as 2-methyl-1H-benzimidazole, indicating the inherent stability of the benzimidazole ring structure under certain conditions. acs.org

Photoinitiated Polymerization Kinetics

Photoinitiated polymerization offers several advantages over thermally initiated processes, including spatial and temporal control of the polymerization reaction. This technique involves the use of a photoinitiator that, upon absorption of light (typically UV or visible), generates reactive species (radicals or cations) that initiate polymerization.

Benzimidazole derivatives themselves have been investigated as components of photoinitiating systems. For example, certain substituted benzimidazoles have been explored as photosensitizers for diaryliodonium salt initiators in the cationic photopolymerization of various monomers. metu.edu.tr This suggests the potential for the benzimidazole moiety within 1-Vinyl-1H-benzimidazole to influence its photopolymerization behavior. The kinetics of such a process would be dependent on factors like the type and concentration of the photoinitiator, light intensity, and the monomer concentration. Studies on similar systems, such as those involving naphthoylenebenzimidazolone dyes, have shown that these compounds can act as efficient electron-donating photoinitiators for free-radical polymerization in visible light. researchgate.net

Copolymerization of 1-Vinyl-1H-benzimidazole with Other Vinyl and Acrylic Monomers

Copolymerization of 1-Vinyl-1H-benzimidazole with other vinyl and acrylic monomers is a powerful strategy to tailor the properties of the resulting polymers. By incorporating different monomer units into the polymer chain, it is possible to modify characteristics such as solubility, thermal stability, and mechanical properties.

For the related monomer, 1-vinylimidazole, extensive research has been conducted on its copolymerization with a variety of comonomers, including acrylic acid and methacrylic acid. researchgate.net These studies have yielded new hydrophilic polyampholytes. The reactivity ratios of the comonomers are crucial parameters that determine the composition and microstructure of the copolymer. For the 1-vinylimidazole-sodium acrylate (B77674) system, the reactivity ratios have been determined, providing insight into the copolymerization behavior. researchgate.net Similar studies would be necessary for 1-Vinyl-1H-benzimidazole to understand its copolymerization kinetics with various vinyl and acrylic monomers.

Controlled Polymerization Techniques

Controlled polymerization techniques, often referred to as living polymerizations, provide precise control over the molecular weight, architecture, and dispersity of polymers. These methods are of great interest for the synthesis of well-defined polymers based on 1-Vinyl-1H-benzimidazole.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers. The process involves the use of a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain transfer process.

While specific studies on the RAFT polymerization of 1-Vinyl-1H-benzimidazole are not widely documented, research on structurally similar monomers provides a strong indication of its feasibility. For instance, the RAFT polymerization of a novel vinyl monomer containing a triphenylimidazole unit has been successfully demonstrated. tandfonline.comtandfonline.com This study showed that the polymerization followed pseudo-first-order kinetics, and the molecular weight of the resulting polymer increased linearly with monomer conversion while maintaining a low polydispersity. tandfonline.comtandfonline.com Furthermore, well-controlled poly(1-vinylimidazole) has been synthesized via RAFT polymerization using acetic acid as a special solvent, which helps to stabilize the propagating radical. rsc.org These findings suggest that a similar approach could be successfully applied to the controlled polymerization of 1-Vinyl-1H-benzimidazole.

Synthesis and Polymerization of Quaternized 1-Vinyl-1H-imidazolium Salts

Quaternization of the imidazole (B134444) or benzimidazole ring in vinyl monomers leads to the formation of ionic monomers, which can be polymerized to produce polyelectrolytes, also known as poly(ionic liquid)s. These materials have unique properties and are of interest for applications such as ion-conductive membranes and catalysts.

The synthesis of quaternized 1-vinyl-1H-imidazolium salts is typically achieved by reacting 1-vinylimidazole with an alkylating agent, such as an alkyl halide. umich.edu A homologous series of 3-n-alkyl-1-vinylimidazolium iodides has been prepared and subsequently homopolymerized in aqueous solution using a free-radical initiator. umich.edu The resulting cationic polymers exhibit interesting solution behavior, with longer alkyl side chains leading to polysoap properties. umich.edu

The polymerization of these quaternized monomers can be carried out using conventional free-radical methods. For example, 3-methyl-1-vinyl-1H-imidazolium chloride can be homopolymerized in aqueous solutions using initiators like azobisisobutyronitrile (AIBN) to yield poly(3-methyl-1-vinylimidazolium chloride). This polymer exhibits high thermal stability and solubility in polar solvents. A similar synthetic and polymerization strategy could be envisioned for 1-Vinyl-1H-benzimidazole to create novel benzimidazolium-based polyelectrolytes.

Investigation of Polymer Microstructure and Topology

Research into the polymerization of related vinyl monomers, such as 5(6)-vinylbenzimidazole, has shown that the method of polymerization significantly influences the polymer's structure. For instance, solution-free radical polymerization of 5(6)-vinylbenzimidazole has been reported to yield a linear addition polymer, where the benzimidazole groups are pendant to the main chain. researchgate.netpsu.edu This linear topology is a common outcome for the chain-growth polymerization of vinyl monomers. In contrast, thermal polymerization of the same monomer can lead to a different structure where the benzimidazole ring system is incorporated into the polymer backbone. psu.edu

In the context of vinyl polymers synthesized via free-radical polymerization without specific catalysts or templates to guide stereochemistry, the resulting polymer is typically atactic. ncku.edu.tw This means the pendant groups are arranged randomly along the polymer chain. This lack of stereoregularity results in an amorphous polymer, as opposed to isotactic (pendant groups on the same side) or syndiotactic (pendant groups on alternating sides) polymers, which are capable of crystallization. ncku.edu.tw While specific studies detailing the tacticity of poly(1-vinyl-1H-benzimidazole) are not extensively available, it is reasonable to infer from the general principles of vinyl polymerization that free-radical synthesis of this monomer would predominantly result in a linear, atactic polymer. ncku.edu.tw The characterization of such microstructures typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy to analyze the stereochemical relationships between adjacent monomer units. ncku.edu.twippi.ac.ir

Vinylimidazole-Based Polymer Electrolytes Research

Research into polymer electrolytes has identified vinylimidazole-based polymers as promising materials, particularly for next-generation battery technologies. nih.govacs.org These polymers serve as hosts for salts, creating solid or quasi-solid electrolytes that offer potential safety and performance benefits over traditional liquid electrolytes.

A notable area of investigation involves the use of poly(1-vinylimidazole) (PVIm) in gel polymer electrolytes (GPEs) for calcium batteries. nih.gov In one study, a gel electrolyte was formed by polymerizing 1-vinylimidazole in the presence of calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂). nih.govacs.org This process results in a PVIm host infused with the remaining liquid vinylimidazole monomer, creating a gel-like structure. nih.govgoogle.com The imidazole groups on the polymer chain effectively coordinate with calcium ions, facilitating ion transport. nih.govacs.org

The properties of these electrolytes are highly dependent on the salt concentration. For example, increasing the salt concentration can enhance cross-linking within the polymer, which in turn affects molecular weight and electrochemical stability. nih.govacs.org Gel permeation chromatography (GPC) has been used to determine the molecular weights of these polymers, showing a significant increase in molecular weight with higher salt content due to this cross-linking effect. acs.org

These vinylimidazole-based electrolytes have demonstrated high room-temperature ionic conductivities, exceeding 1 mS/cm, which is a significant benchmark for polymer electrolytes. nih.gov The electrochemical performance has been validated in symmetric calcium cells, showing stable cycling. nih.govacs.org The enhanced properties are attributed to the softer coordination environment and polarizability provided by the imidazole groups compared to conventional oxygen-based coordinating chemistries. nih.gov

The following table summarizes key properties of poly(1-vinylimidazole)-based gel polymer electrolytes with different concentrations of Ca(TFSI)₂ salt.

| Property | PVIm-0.5 (0.5 M Salt) | PVIm-1.0 (1.0 M Salt) |

| Number-Average Molecular Weight (M_n) ( g/mol ) | 2,700,000 | 7,000,000 |

| Weight-Average Molecular Weight (M_w) ( g/mol ) | 3,100,000 | 12,800,000 |

| Oxidative Stability (V) | ~2.7 | ~3.2 |

| Room Temperature Ionic Conductivity (mS/cm) | 1.26 | 0.54 |

| Activation Energy (eV) | 0.19 | 0.27 |

| Data sourced from Pathreeker & Hosein (2022). nih.govacs.org |

This research highlights that imidazole chemistry provides a valuable platform for designing advanced polymer electrolytes for future energy storage systems. nih.gov

Theoretical and Computational Chemistry Studies of 1 Vinyl 1h Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and properties of molecules. For 1-vinyl-1H-benzimidazole, these calculations have been instrumental in elucidating its characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a popular method for providing accurate predictions of molecular properties and reactivity. biointerfaceresearch.comresearchgate.net Ground state calculations for benzimidazole (B57391) derivatives are often performed using methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p). nih.govmdpi.comresearchgate.net These calculations are used to optimize the molecular geometries and predict parameters like bond lengths and angles. biointerfaceresearch.comresearchgate.net For instance, in a study of N-Butyl-1H-benzimidazole, the optimized molecular parameters calculated via the DFT/B3LYP method with the 6-311++G(d,p) basis set showed excellent agreement with experimental data. mdpi.comresearchgate.net The choice of functional and basis set is crucial for obtaining reliable results that correlate well with experimental findings. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules due to its balance of computational cost and accuracy. rsc.org It is employed to calculate excitation energies, absorption spectra, and to understand the nature of electronic transitions. faccts.de

For example, TD-DFT calculations on triphenylamine–benzimidazole derivatives have been used to assign experimental absorption bands. The lowest energy absorption bands are typically associated with the S₀→S₁ transition, which corresponds to the HOMO→LUMO transition. acs.org In some cases, higher energy absorption bands can be assigned to transitions like S₀→S₃, which may involve orbitals such as HOMO→LUMO+2. acs.org TD-DFT is also crucial for investigating processes like intramolecular charge transfer (ICT) in the excited state. nih.gov The choice of functional, such as PBE0 or CAM-B3LYP, can be important for accurately describing the excited-state behavior of benzimidazole derivatives. researchgate.netnih.gov

Analysis of Electronic Properties

The electronic properties of 1-vinyl-1H-benzimidazole are key to understanding its reactivity and potential applications. Various computational analyses provide a detailed picture of these properties.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and kinetic stability. biointerfaceresearch.comresearchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a significant parameter that influences the molecule's electronic properties and reactivity. sciensage.infoscience.gov A smaller energy gap generally indicates higher reactivity.

For benzimidazole derivatives, the HOMO and LUMO are often distributed over different parts of the molecule. researchgate.net For instance, in some derivatives, the HOMO is located on the benzimidazole ring while the LUMO is on a substituent group, or vice versa. rsc.org The energies of these frontier orbitals and their gap can be tuned by introducing different functional groups. biointerfaceresearch.com For example, studies on vinyl-fused oligomeric benzimidazole derivatives have shown that specific substitutions can lead to a narrow band gap, making them potential charge transport materials. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Benzimidazole Derivatives Note: The following table is a representative example based on general findings for benzimidazole derivatives and does not represent specific experimental values for 1-Vinyl-1H-benzimidazole unless explicitly stated.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzimidazole Derivative A | -5.88 | -1.89 | 3.99 |

| Benzimidazole Derivative B | -6.10 | -2.20 | 3.90 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.de

For benzimidazole derivatives, MEP analysis can identify the most reactive sites. biointerfaceresearch.comresearchgate.net For example, in N-butyl-1H-benzimidazole, MEP analysis has shown that the hydrogen atoms and their surroundings are the most electrophilic centers. mdpi.comresearchgate.net The nitrogen atoms of the imidazole (B134444) ring are often identified as nucleophilic centers. uni-muenchen.de This information is crucial for understanding intermolecular interactions and chemical reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the Lewis structure concept. uni-muenchen.de It is a powerful method for analyzing intramolecular interactions, such as hyperconjugation, and charge delocalization. mdpi.comresearchgate.net

NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with these interactions indicates the extent of electron delocalization. Larger E(2) values signify stronger interactions. mdpi.com For example, in N-Butyl-1H-benzimidazole, NBO analysis revealed the delocalization of σ-electrons from a C-C bond to antibonding orbitals, resulting in specific stabilization energies. mdpi.comresearchgate.net This analysis helps in understanding the electronic delocalization within the π-system of the benzimidazole ring and its substituents, which is fundamental to its chemical behavior. researchgate.netuba.ar

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

Theoretical analyses using the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful methods to visualize and understand chemical bonding within a molecule. nih.govwikipedia.org These tools analyze the spatial localization of electrons, providing a chemically intuitive map of covalent bonds, lone pairs, and core and valence shells. nih.govwikipedia.org